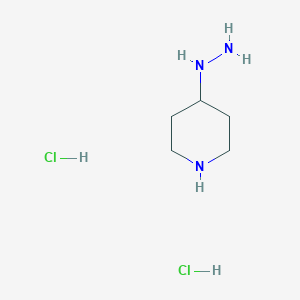

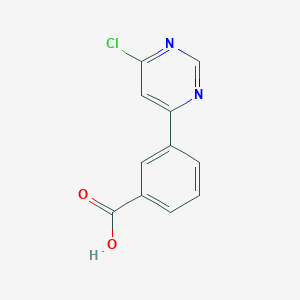

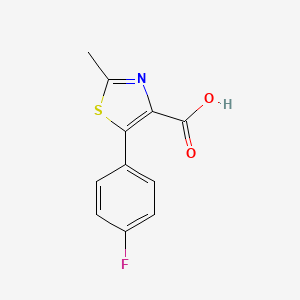

![molecular formula C7H5N3O4 B1322224 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 337463-64-6](/img/structure/B1322224.png)

6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

Vue d'ensemble

Description

The compound 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is a heterocyclic organic molecule that belongs to the class of pyrido[1,4]oxazines. These compounds are of interest due to their potential pharmacological properties and their use as intermediates in organic synthesis. The papers provided discuss various synthetic methods and properties related to this class of compounds.

Synthesis Analysis

The synthesis of pyrido[2,3-b][1,4]oxazines, which are closely related to the compound , has been demonstrated through a two-step process involving O-alkylation and reductive cyclization . The method emphasizes the importance of the bulkiness of the starting nitropyridones and the C2 reagents to avoid N-alkylation and ensure efficient O-alkylation. Although the specific compound 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is not directly mentioned, the synthesis of similar compounds provides insight into potential synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of pyrido[1,4]oxazines is characterized by a fused ring system that includes a pyridine and an oxazine ring. The presence of a nitro group at the 6-position is likely to influence the electronic properties of the molecule and could affect its reactivity. The papers do not provide detailed molecular structure analysis for the specific compound , but the general structure of related compounds suggests a planar aromatic system with potential for further functionalization .

Chemical Reactions Analysis

The synthesis of related compounds involves key chemical reactions such as cyclization and oxidative re-aromatization . These reactions are crucial for constructing the core ring system and for introducing substituents at specific positions on the ring. The reactivity of the nitro group in the 6-position could be exploited in subsequent chemical transformations, potentially leading to a diverse array of derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one are not directly discussed in the provided papers. However, the properties of pyrido[1,4]oxazines in general can be inferred to some extent. These compounds are likely to exhibit typical properties of aromatic heterocycles, such as stability and potential for π-π interactions. The nitro group is a strong electron-withdrawing group, which could affect the compound's acidity, reduction potential, and overall reactivity .

Applications De Recherche Scientifique

Synthesis and Heterocyclic Systems

6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is a compound that is part of various studies focusing on the synthesis of nitro pyrido- and dipyrido oxazines. These compounds are obtained through reactions involving 2-chloro-3,5-dinitropyridine with o-aminophenols, followed by an intramolecular substitution of the nitro group. This synthesis pathway has led to the development of new heterocyclic systems, contributing to the understanding and expansion of heterocyclic chemistry (Bastrakov et al., 2016).

Regioselective Fluorination

The compound has also been used in studies focusing on regioselective fluorination. Specifically, the anodic fluorination of 2H-1,4-pyrido[3,2-b]-1,4-oxazin-3(4H)-one derivatives in a specific medium led to the successful production of α-monofluorinated products. This process highlights the compound's utility in regioselective fluorination applications, contributing to the field of organic synthesis and functional group transformations (Iwayasu et al., 2002).

Novel Synthetic Methods

Further research has demonstrated new synthetic methods involving 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one derivatives. For instance, a one-pot synthesis method for pyrido[2,3-b][1,4]oxazin-2-ones showcases the compound's versatility in facilitating efficient and high-yield production of related heterocyclic compounds. This method, utilizing cesium carbonate in refluxing acetonitrile, highlights the compound's role in enabling novel synthetic pathways in organic chemistry (Cho et al., 2003).

Anticancer Potential

Moreover, derivatives of 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one have been explored for their potential anticancer effects. Specifically, N-Substituted Pyrido-1,4-Oxazin-3-Ones have shown promise in inducing apoptosis in hepatocellular carcinoma cells by targeting the NF-κB signaling pathway. This research illustrates the compound's potential therapeutic applications and its role in the development of novel anticancer agents (Mohan et al., 2018).

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) under the GHS classification . The safety pictogram GHS07 applies to this compound . Precautionary statements include P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do. Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .

Propriétés

IUPAC Name |

6-nitro-4H-pyrido[3,2-b][1,4]oxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O4/c11-6-3-14-4-1-2-5(10(12)13)8-7(4)9-6/h1-2H,3H2,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANHQSAAMLBUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

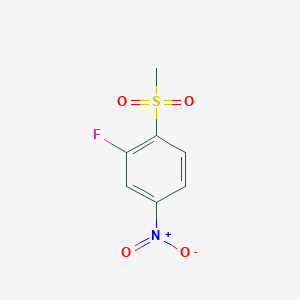

![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)

![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)